

# Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors

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## Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

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## Introduction

The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, prompting the search for combination strategies to enhance their efficacy. One promising approach is the combination of PD-L1 inhibitors with agents that target intracellular immune checkpoints. **BAY-405** is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).<sup>[1][2]</sup>

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.<sup>[3]</sup> Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell response.<sup>[3][4]</sup> The tumor microenvironment often contains factors like PGE2 and TGFβ, which can enhance MAP4K1 activity, further suppressing anti-tumor immunity.<sup>[1][2]</sup> By inhibiting MAP4K1, **BAY-405** enhances T-cell immunity and overcomes this suppression.<sup>[1][2]</sup>

The combination of **BAY-405** with a PD-L1 checkpoint inhibitor represents a complementary, dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell function by targeting the co-stimulatory signal (Signal 2), **BAY-405** enhances the primary TCR signal (Signal 1).<sup>[5]</sup> Preclinical studies have demonstrated that this combination results in a

superior anti-tumor impact compared to either agent alone, highlighting its potential as a powerful immuno-oncology regimen.[\[1\]](#)[\[2\]](#)

These application notes provide an overview of the preclinical data for **BAY-405** and detailed protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

## Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY-405**.

Table 1: In Vitro Activity of **BAY-405**

Assay Type	Target/Endpoint	IC50 Value	Reference(s)
Binding Competition Assay	MAP4K1 (HPK1)	6 nM	<a href="#">[6]</a>
Kinase Inhibitor Assay (10 µM ATP)	MAP4K1 (HPK1)	11 nM	<a href="#">[5]</a>
ATP Binding Competition Assay	MAP4K1 (HPK1)	6.2 nM	<a href="#">[5]</a>
High ATP Kinase Activity Assay (1 mM ATP)	MAP4K1 (HPK1)	56 nM	<a href="#">[5]</a>
Cellular Assay	SLP76 Phosphorylation	0.63 µM	<a href="#">[5]</a> <a href="#">[6]</a>

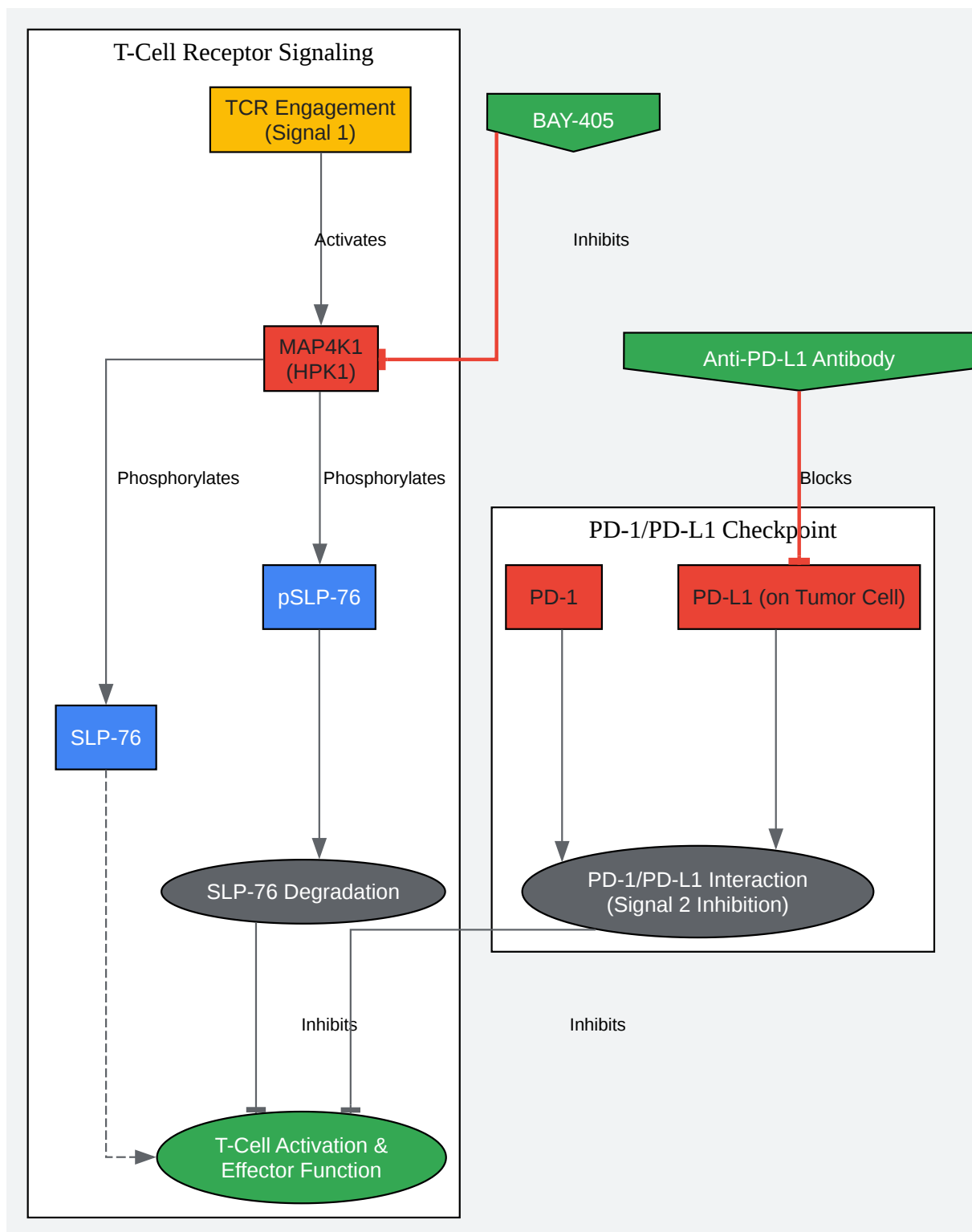
Table 2: Kinase Selectivity of **BAY-405**

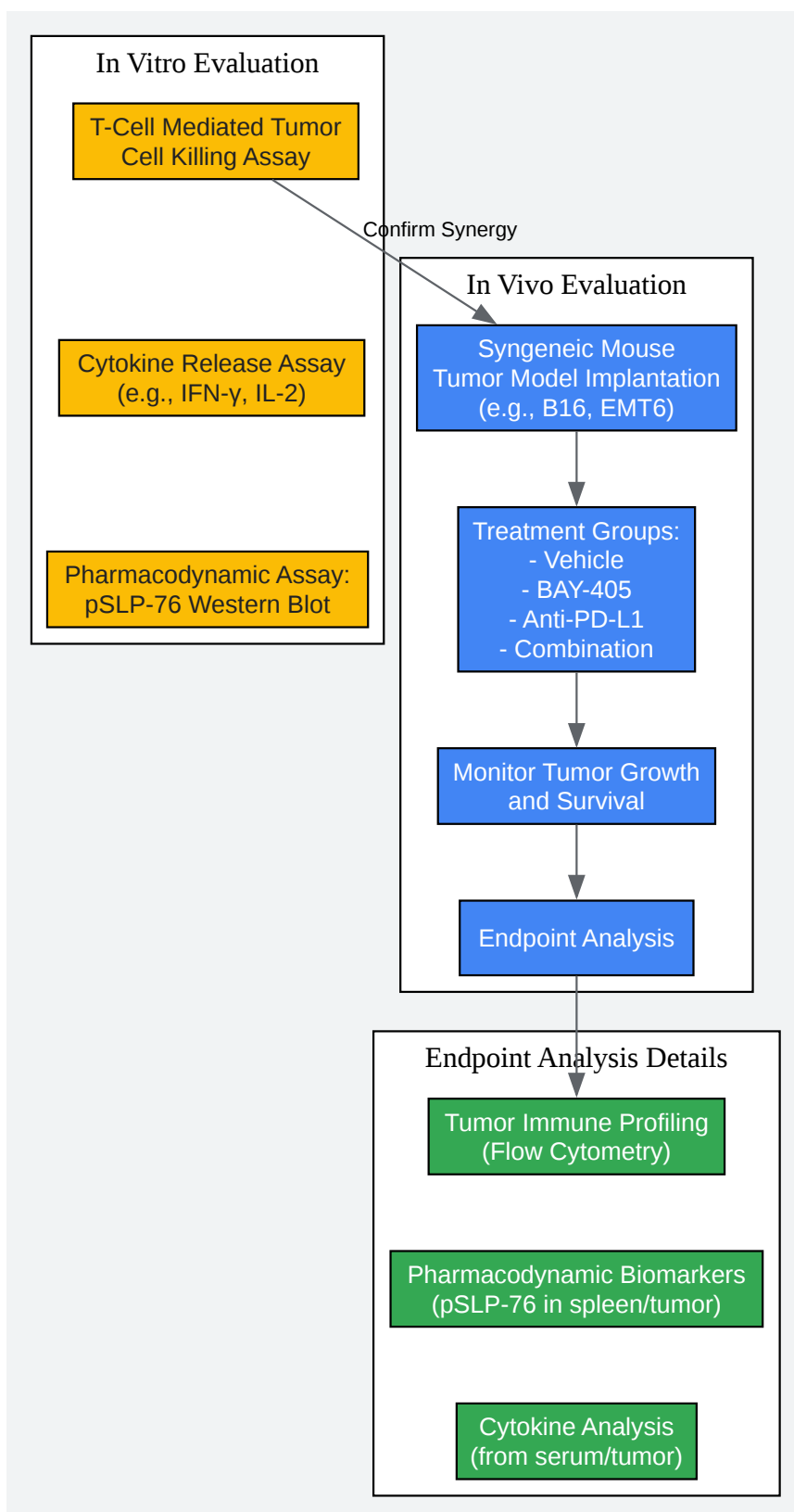
Parameter	Value	Reference(s)
ROCK2 Selectivity Ratio	130	<a href="#">[5]</a>
Selectivity Score (S) against 373 kinases (80% inhibition at 1 µM)	0.080	<a href="#">[5]</a>

Table 3: Preclinical In Vivo Efficacy of **BAY-405** and Anti-PD-L1 Combination

Tumor Model	Treatment Group	Outcome	Reference(s)
B16 Melanoma (Subcutaneous)	BAY-405 + Anti-PD-L1 Ab	More profound tumor-suppressive effect than single agents	<a href="#">[1]</a>
B16 Melanoma (Lung Colonization)	BAY-405 + Anti-PD-L1 Ab	More profound tumor-suppressive effect than single agents	<a href="#">[1]</a>
EMT6 Breast Cancer	BAY-405 (single agent)	Demonstrated anti-tumor efficacy	<a href="#">[1]</a> <a href="#">[6]</a>

## Visualized Pathways and Workflows





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## References

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